molecular formula C8H10N2O4 B031600 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- CAS No. 21581-49-7

1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-

Cat. No.: B031600
CAS No.: 21581-49-7
M. Wt: 198.18 g/mol
InChI Key: GAWRYVJRKWPEFX-UHFFFAOYSA-N
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Description

1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- is an organic compound that belongs to the class of catecholamines It is structurally characterized by a benzene ring with two hydroxyl groups at positions 1 and 2, an aminoethyl group at position 4, and a nitro group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- typically involves the nitration of 1,2-Benzenediol, followed by the introduction of the aminoethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the desired position. The subsequent introduction of the aminoethyl group can be achieved through a nucleophilic substitution reaction using ethylenediamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Ethylenediamine, other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in neurotransmission and as a model compound for understanding catecholamine behavior.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- involves its interaction with various molecular targets and pathways. In biological systems, it may act as a neurotransmitter or neuromodulator, influencing the activity of dopaminergic neurons. The compound can bind to dopamine receptors, modulating their activity and affecting downstream signaling pathways involved in mood regulation, motor control, and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Dopamine (4-(2-aminoethyl)-1,2-benzenediol): A well-known neurotransmitter with similar structural features but lacking the nitro group.

    Norepinephrine (4-(2-aminoethyl)-1,2-benzenediol with an additional hydroxyl group): Another neurotransmitter with similar structural features but with an additional hydroxyl group at position 3.

    Epinephrine (4-(2-aminoethyl)-1,2-benzenediol with an additional methyl group): A neurotransmitter and hormone with similar structural features but with an additional methyl group on the aminoethyl chain.

Uniqueness

1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. The nitro group can influence the compound’s reactivity, making it a valuable intermediate in synthetic chemistry and a subject of interest in pharmacological studies.

Properties

IUPAC Name

4-(2-aminoethyl)-5-nitrobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c9-2-1-5-3-7(11)8(12)4-6(5)10(13)14/h3-4,11-12H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWRYVJRKWPEFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)[N+](=O)[O-])CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448788
Record name 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21581-49-7
Record name 6-Nitrodopamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21581-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediol, 4-(2-aminoethyl)-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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